Lithium 3-(oxetan-3-YL)propanoate
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Overview
Description
Lithium 3-(oxetan-3-yl)propanoate is a chemical compound characterized by the presence of a lithium cation and a 3-(oxetan-3-yl)propanoate anion. The oxetane ring, a four-membered cyclic ether, is a notable feature of this compound, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, the lithium salt can be introduced through a reaction with lithium hydroxide or lithium carbonate under controlled conditions .
Industrial Production Methods
Industrial production of lithium 3-(oxetan-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-heteroatom bonds, leading to a variety of functionalized derivatives .
Scientific Research Applications
Lithium 3-(oxetan-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium 3-(oxetan-3-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling . The lithium cation also plays a role in stabilizing the compound and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Oxetan-3-yl)propanoic acid: This compound is structurally similar but lacks the lithium cation, which can affect its reactivity and solubility.
Oxetan-3-ylmethanamine: Another oxetane derivative, this compound has an amine group instead of the propanoate moiety, leading to different chemical properties and applications.
Uniqueness
Lithium 3-(oxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the lithium cation. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H9LiO3 |
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Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;3-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
ZPDQATYMTRMANS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(CO1)CCC(=O)[O-] |
Origin of Product |
United States |
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